molecular formula C17H9ClF3N2O6S2- B15181856 4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate CAS No. 85222-98-6

4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate

Cat. No.: B15181856
CAS No.: 85222-98-6
M. Wt: 493.8 g/mol
InChI Key: DSBYCJMITTWHTD-UHFFFAOYSA-L
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Description

4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of a diazonium group, a trifluoromethyl group, and a naphthalene disulfonate moiety, making it a versatile reagent in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate typically involves the diazotization of 4-chloro-2-(trifluoromethyl)aniline followed by coupling with naphthalene-1,5-disulfonic acid. The diazotization process is carried out under acidic conditions using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then reacted with naphthalene-1,5-disulfonic acid to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, with careful control of reaction parameters such as temperature, pH, and reagent concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted aromatic compounds with various functional groups.

    Coupling Reactions: Azo dyes with vibrant colors and specific properties.

    Reduction Reactions:

Scientific Research Applications

4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted aromatic compounds.

    Biology: Employed in the labeling and detection of biomolecules due to its ability to form stable azo dyes.

    Medicine: Investigated for potential therapeutic applications, including drug development and diagnostic assays.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. These intermediates can react with nucleophiles to form substitution products or with electron-rich aromatic compounds to form azo dyes. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-(trifluoromethyl)benzenediazonium chloride
  • 4-chloro-2-(trifluoromethyl)benzenediazonium tetrafluoroborate
  • 4-chloro-2-(trifluoromethyl)benzenediazonium sulfate

Uniqueness

4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate is unique due to the presence of the naphthalene-1,5-disulfonate moiety, which enhances its solubility and reactivity in aqueous and organic solvents. This makes it particularly useful in applications requiring high solubility and stability .

Properties

CAS No.

85222-98-6

Molecular Formula

C17H9ClF3N2O6S2-

Molecular Weight

493.8 g/mol

IUPAC Name

4-chloro-2-(trifluoromethyl)benzenediazonium;naphthalene-1,5-disulfonate

InChI

InChI=1S/C10H8O6S2.C7H3ClF3N2/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;8-4-1-2-6(13-12)5(3-4)7(9,10)11/h1-6H,(H,11,12,13)(H,14,15,16);1-3H/q;+1/p-2

InChI Key

DSBYCJMITTWHTD-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].C1=CC(=C(C=C1Cl)C(F)(F)F)[N+]#N

Origin of Product

United States

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